![molecular formula C21H24N2O3 B2400299 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide CAS No. 922135-77-1](/img/structure/B2400299.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Near-Infrared Electrochromic Behavior
Dibenzo[b,f][1,4]oxazepin derivatives, including compounds structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide, exhibit electrochromic behavior with applications in organic near-infrared (NIR) electrochromic systems. The reversible transformation between neutral and dicationic states underlines their potential in NIR-electrochromic devices, leveraging drastic geometrical changes for electrochemical bistability (Ishigaki et al., 2022).
Catalytic Enantioselective Synthesis
Catalytic enantioselective reactions involving dibenzo[b,f][1,4]oxazepines have been explored for the synthesis of chiral derivatives, showing potential in the development of novel pharmaceuticals and agrochemicals. These methodologies provide access to optically active compounds, highlighting the dibenzo[b,f][1,4]oxazepine scaffold's significance in enantioselective synthesis (Munck et al., 2017; Munck, Vila, & Pedro, 2018).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of dibenzo[b,f][1,4]oxazepine derivatives, aiming at understanding their chemical properties and exploring their utility in creating novel chemical entities. The development of new synthetic routes and the detailed characterization of these compounds contribute to expanding their application spectrum in chemical research (Ukhin et al., 2011).
Biomass-Involved Synthesis
A biomass-involved strategy has been established for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, showcasing an environmentally friendly approach to accessing benzo-fused N-heterocycles. This methodology emphasizes the importance of sustainable practices in chemical synthesis, offering a path toward green chemistry (Zhang et al., 2015).
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,3-dimethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-13-6-8-18-16(10-13)23(5)20(25)15-11-14(7-9-17(15)26-18)22-19(24)12-21(2,3)4/h6-11H,12H2,1-5H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVYZQXUNXJLIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(C)(C)C)C(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide |
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